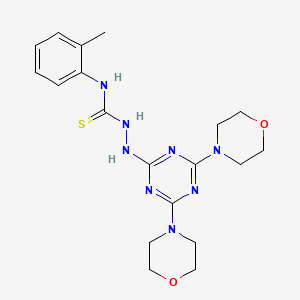

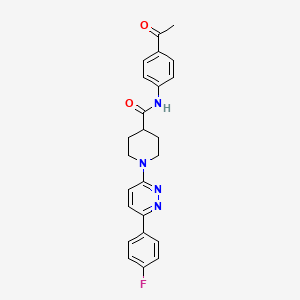

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

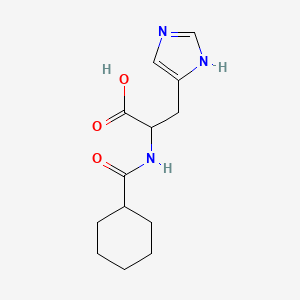

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide, commonly known as DMTT, is a chemical compound that has gained significant attention in the field of scientific research. DMTT is a heterocyclic compound that contains a triazine ring and a thioamide group. It has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.

科学的研究の応用

Synthesis of Novel Macrocycles

The derivatization of triazine rings, including those with morpholine groups, has been explored for the spontaneous dimerization yielding macrocycles with potential for diverse applications. These macrocycles exhibit unique taco-like conformations and π–π stacking between triazine rings, suggesting their utility in materials science and molecular engineering (Yepremyan et al., 2018).

Antimicrobial and Anticancer Agents

Compounds with the triazine and hydrazinecarbothioamide motifs have been investigated for their biological activities. For instance, novel thiosemicarbazones derived from such structures have shown significant antibacterial and antioxidant activities, potentially offering new avenues for therapeutic development (Karaküçük-Iyidoğan et al., 2014). Additionally, triazine derivatives have been synthesized and evaluated for their anticancer activities, revealing promising inhibitory effects against various cancer cell lines, highlighting their potential as anticancer agents (Abd El-Fattah, 2020).

Corrosion Inhibition

Triazine derivatives have also been studied for their corrosion inhibition properties on mild steel in acidic environments. The presence of electron-donating functional groups in these compounds significantly enhances their inhibition efficiency, offering a potential strategy for protecting industrial materials against corrosion (Singh et al., 2018).

Detection Techniques

In the realm of detection, compounds incorporating triazine and hydrazinecarbothioamide structures have been developed as chemosensors with high selectivity and sensitivity for the detection of metal ions such as Hg2+ in vivo and in vitro. These chemosensors leverage hydrogen-induced emission (HIE) mechanisms for enhanced detection capabilities, illustrating their potential in environmental monitoring and bioimaging applications (Wei et al., 2020).

作用機序

Target of Action

It is known that derivatives of 1,3,5-triazine possess a broad range of biological activities and are widely used in modern medicinal chemistry for the development of various active pharmaceutical ingredients .

Mode of Action

It is known that the cytotoxic activity of 1,3,5-triazines may be due to their interaction with various tumor cellular targets . For example, certain 1,3,5-triazine derivatives are alkylating agents, and the metabolites of these substances may covalently bind to DNA molecules, including those in tumor cells, thereby inhibiting DNA replication .

Biochemical Pathways

It is known that the cytotoxic activity of 1,3,5-triazines may be due to their interaction with various tumor cellular targets .

Result of Action

It is known that certain 1,3,5-triazine derivatives are alkylating agents, and the metabolites of these substances may covalently bind to dna molecules, including those in tumor cells, thereby inhibiting dna replication .

特性

IUPAC Name |

1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-(2-methylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N8O2S/c1-14-4-2-3-5-15(14)20-19(30)25-24-16-21-17(26-6-10-28-11-7-26)23-18(22-16)27-8-12-29-13-9-27/h2-5H,6-13H2,1H3,(H2,20,25,30)(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUFNUXOZZSWHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate](/img/no-structure.png)

![methyl 4-[[4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2918480.png)

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2918490.png)